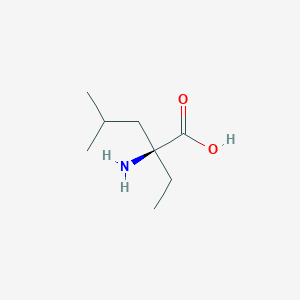
2-Ethyl-L-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-L-leucine is a derivative of the essential amino acid L-leucine. It is characterized by the addition of an ethyl group to the leucine molecule, which alters its chemical properties and potential applications. This compound is of interest in various fields, including organic chemistry, biochemistry, and pharmaceutical research, due to its unique structural and functional attributes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-L-leucine typically involves the alkylation of L-leucine. One common method is the reaction of L-leucine with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the use of biocatalysts or engineered enzymes to selectively introduce the ethyl group into the leucine molecule. This method can offer higher specificity and yield compared to traditional chemical synthesis.
化学反応の分析
Types of Reactions: 2-Ethyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the carboxyl group, converting it to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Ethyl-leucine alcohols or acids.
Reduction: Ethyl-leucine alcohols.
Substitution: Ethyl-leucine amides or esters.
科学的研究の応用
2-Ethyl-L-leucine has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in coordination chemistry.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in muscle protein synthesis and as a potential treatment for metabolic disorders.
Industry: Utilized in the production of specialized polymers and as a precursor for the synthesis of bioactive compounds.
作用機序
The mechanism of action of 2-Ethyl-L-leucine involves its interaction with various molecular targets and pathways. It can act as a substrate for amino acid transporters, facilitating its uptake into cells. Once inside the cell, it can activate the mechanistic target of rapamycin (mTOR) pathway, which plays a crucial role in regulating cell growth, protein synthesis, and metabolism. The ethyl group may enhance its binding affinity and specificity for certain enzymes or receptors, thereby modulating its biological activity.
類似化合物との比較
L-leucine: The parent compound, essential for protein synthesis and metabolic regulation.
L-isoleucine: Another branched-chain amino acid with similar metabolic functions.
L-valine: Shares structural similarities and participates in similar metabolic pathways.
Uniqueness: 2-Ethyl-L-leucine is unique due to the presence of the ethyl group, which can alter its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
36033-25-7 |
|---|---|
分子式 |
C8H17NO2 |
分子量 |
159.23 g/mol |
IUPAC名 |
(2S)-2-amino-2-ethyl-4-methylpentanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-4-8(9,7(10)11)5-6(2)3/h6H,4-5,9H2,1-3H3,(H,10,11)/t8-/m0/s1 |
InChIキー |
NAPVREXSZJHFMM-QMMMGPOBSA-N |
異性体SMILES |
CC[C@](CC(C)C)(C(=O)O)N |
正規SMILES |
CCC(CC(C)C)(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



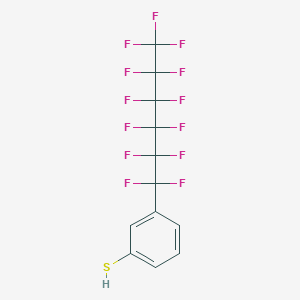
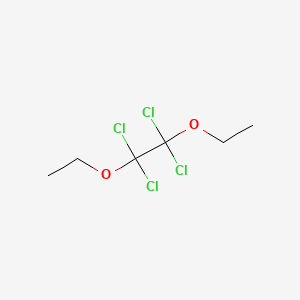

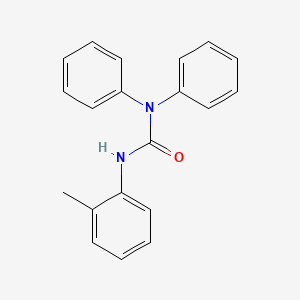
![2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13946390.png)
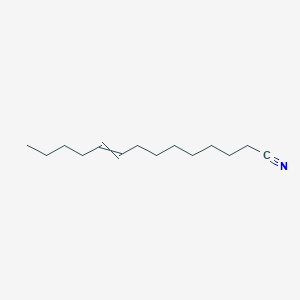
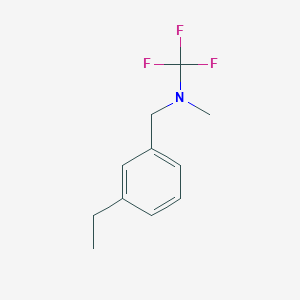
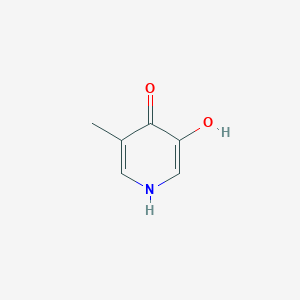
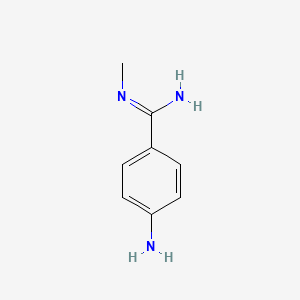
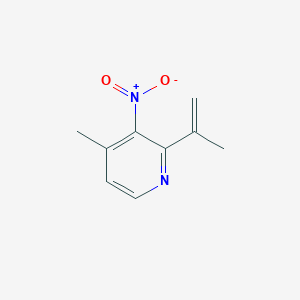
![2-amino-9-[(1R,3R,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B13946426.png)
![Benzo[b]thiophen-5-amine, 2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B13946427.png)

